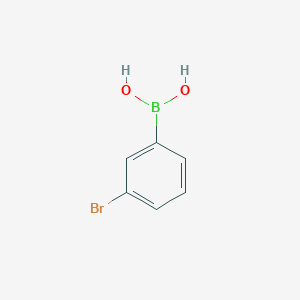

Ácido 3-bromofenilborónico

Descripción general

Descripción

3-Bromophenylboronic acid (3-BPBA) is a boronic acid which is widely used in organic synthesis and chemical research. It is a versatile reagent which can be used in a variety of reactions including Suzuki-Miyaura, Heck, and Sonogashira reactions. It is also used in the synthesis of various pharmaceuticals, biochemicals, and other compounds. 3-BPBA is a valuable tool for scientists in the fields of organic chemistry and medicinal chemistry.

Aplicaciones Científicas De Investigación

Acoplamiento Cruzado Oxidativo

El ácido 3-bromofenilborónico se utiliza como reactivo en reacciones de acoplamiento cruzado oxidativo . Este proceso implica la formación de enlaces carbono-carbono mediante el acoplamiento de dos sustratos orgánicos diferentes en presencia de un oxidante.

Homocoupling catalizada por sales de oro

Este compuesto también está involucrado en la homocoupling catalizada por sales de oro . En esta reacción, dos grupos orgánicos idénticos se unen en presencia de un catalizador de sal de oro.

Reacciones de adición con cetonas α,β-insaturadas

El ácido 3-bromofenilborónico se utiliza en reacciones de adición 1,4 con cetonas α,β-insaturadas . Esta reacción es un tipo de adición conjugada en la que un nucleófilo se adiciona al carbono β de un compuesto carbonílico α,β-insaturado.

Reacciones de adición enantioselectivas

Se utiliza en reacciones de adición enantioselectivas . Estas reacciones implican la formación de moléculas quirales, que son moléculas que no se pueden superponer a sus imágenes especulares.

Acoplamiento de Suzuki-Miyaura

El ácido 3-bromofenilborónico se utiliza en reacciones de acoplamiento de Suzuki-Miyaura para la síntesis de ácidos ariborónicos protegidos por antranilamida . El acoplamiento de Suzuki-Miyaura es un tipo de reacción de acoplamiento cruzado catalizada por paladio que se utiliza para formar enlaces carbono-carbono.

Funcionalización C-H de quinonas

Este compuesto está involucrado en la funcionalización C-H de quinonas . La funcionalización C-H es una estrategia en química orgánica en la que un enlace carbono-hidrógeno se reemplaza por un enlace carbono-X (X puede ser cualquier átomo).

Safety and Hazards

3-Bromophenylboronic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Mecanismo De Acción

Target of Action

3-Bromophenylboronic acid is a versatile reactant involved in a variety of organic reactions . It doesn’t have a specific biological target but is used as a building block in the synthesis of more complex organic compounds .

Mode of Action

The compound interacts with its targets through several types of reactions, including oxidative cross-coupling, gold salt catalyzed homocoupling, and 1,4-addition reactions with α,β-unsaturated ketones . It also participates in enantioselective addition reactions .

Biochemical Pathways

3-Bromophenylboronic acid is primarily used in the Suzuki-Miyaura coupling for the synthesis of anthranilamide-protected arylboronic acids . It also plays a role in the C-H functionalization of quinones .

Result of Action

The molecular and cellular effects of 3-Bromophenylboronic acid’s action are dependent on the specific reactions it is used in. For instance, in Suzuki-Miyaura coupling reactions, it contributes to the formation of new carbon-carbon bonds .

Action Environment

The action, efficacy, and stability of 3-Bromophenylboronic acid can be influenced by various environmental factors, including temperature, pH, and the presence of other reactants or catalysts. For example, it is typically stored in a dry, dark place to maintain its stability .

Análisis Bioquímico

Biochemical Properties

3-Bromophenylboronic acid is involved in several biochemical reactions. It is a reactant in oxidative cross-coupling, gold salt catalyzed homocoupling, 1,4-addition reactions with α,β-unsaturated ketones, enantioselective addition reactions, Suzuki-Miyaura coupling for the synthesis of anthranilamide-protected arylboronic acids, and C-H functionalization of quinones .

Molecular Mechanism

The molecular mechanism of 3-Bromophenylboronic acid involves its participation in various organic reactions. In the Suzuki–Miyaura coupling reaction, it undergoes transmetalation, a process where it transfers its organic group from boron to palladium .

Propiedades

IUPAC Name |

(3-bromophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BBrO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFSSVCNPDKKSRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BBrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370209 | |

| Record name | 3-Bromophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89598-96-9 | |

| Record name | 3-Bromophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-bromophenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

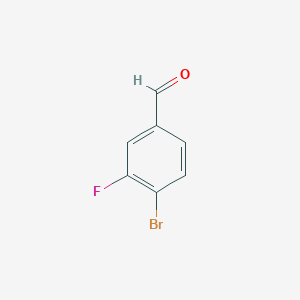

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is the structure of 3-Bromophenylboronic acid determined using micro-powder X-ray diffraction?

A1: The structure of 3-Bromophenylboronic acid was determined using a novel micro-powder X-ray diffraction technique. [] This method utilizes microgram quantities of the sample placed on nylon loops and exposed to synchrotron radiation with an image-plate detector. The diffraction pattern obtained is then analyzed using ab initio methods, including simulated annealing and parallel tempering. This allows researchers to elucidate the crystal structure even from small sample quantities. []

Q2: What unique structural features does 3-Bromophenylboronic acid exhibit in its crystal form?

A2: 3-Bromophenylboronic acid crystallizes in the monoclinic system with a space group of P2 1 /c. [] The crystal structure reveals sheets of individual 3-Bromophenylboronic acid molecules linked together by an extensive network of hydrogen bonds. [] This hydrogen bonding contributes to the stability of the crystal lattice.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine hydrochloride](/img/structure/B151398.png)

![1H-Pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B151416.png)